![molecular formula C13H18FNO4S B4176352 3-ethoxy-4-fluoro-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide](/img/structure/B4176352.png)
3-ethoxy-4-fluoro-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide
Description
3-Ethoxy-4-fluoro-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide is a compound of interest in the field of organic chemistry due to its unique structural features and potential applications in various chemical reactions and processes. While specific studies on this compound are limited, insights can be derived from research on related benzenesulfonamide derivatives.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives involves various strategies, including electrophilic fluorination, which enhances enantioselectivity in certain reactions. A notable example is the synthesis of N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide, a sterically demanding fluorinating reagent that improves product selectivity (Yasui et al., 2011).
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives can be elucidated through crystallography. For example, the crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide reveal the importance of intermolecular interactions in determining supramolecular architecture (Rodrigues et al., 2015).
Chemical Reactions and Properties
Benzenesulfonamide derivatives participate in a variety of chemical reactions. The rearrangement of 3-ethoxycarbonyl derivatives by the action of benzenesulfonyl chloride in alkaline medium is an example of a reaction yielding high yields of carboxylic and pyrrole-4-carboxylic acids, demonstrating the reactivity of these compounds under certain conditions (Stankyavichus et al., 1999).
properties
IUPAC Name |
3-ethoxy-4-fluoro-N-(oxolan-2-ylmethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO4S/c1-2-18-13-8-11(5-6-12(13)14)20(16,17)15-9-10-4-3-7-19-10/h5-6,8,10,15H,2-4,7,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBSITSJLDLBIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NCC2CCCO2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47194678 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
[(3-Ethoxy-4-fluorophenyl)sulfonyl](oxolan-2-ylmethyl)amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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